molecular formula C14H10ClN3OS B3006059 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-85-0

2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B3006059
CAS No.: 896333-85-0
M. Wt: 303.76
InChI Key: FBNXOQHFHATXRL-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a rigid, planar heterocyclic core that prevents tautomerization . The target compound features a 2-chlorophenylmethyl sulfanyl substituent at position 2, which distinguishes it from analogues with amino, alkyl, or aryl groups at this position.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNXOQHFHATXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-chlorobenzyl chloride with a suitable thiol to form the corresponding thioether. This intermediate is then reacted with a pyrido[1,2-a][1,3,5]triazin-4-one derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrido[1,2-a][1,3,5]triazin-4-one core is highly modular, allowing substitutions at positions 2, 7, 8, or 7. Key analogues and their substituents are summarized below:

Compound Name (CAS No.) Position 2 Substituent Additional Modifications Key Properties/Applications
Target Compound (Not reported) 2-[(2-Chlorophenyl)methyl]sulfanyl None Likely rigid structure; potential antimicrobial activity inferred from sulfanyl derivatives
A885203 (303145-11-1) Benzylsulfanyl None Baseline for sulfanyl-substituted derivatives
A885220 (303145-16-6) 4-tert-Butylphenylmethyl sulfanyl None Enhanced lipophilicity due to tert-butyl group
A891137 (306978-70-1) Benzylsulfanyl 8-Methyl Increased steric hindrance at position 8
2-Diethylamino-9-methyl-4H-pyrido[...]-4-one (4b5) Diethylamino 9-Methyl Improved solubility; bactericidal activity
2-Cyclohexylamino-7-methyl-4H-pyrido[...]-4-one (4d4) Cyclohexylamino 7-Methyl Enhanced metabolic stability due to cyclohexyl group

Physicochemical Properties

  • Melting Points: Sulfanyl-substituted derivatives (e.g., A885203) lack reported melting points, but amino-substituted analogues like 4b5 (mp 124°C) and 4d4 (mp 176°C) show variability due to substituent polarity . The target compound’s 2-chlorophenyl group may increase melting point compared to non-halogenated analogues.
  • Solubility: Amino groups (e.g., diethylamino in 4b5) enhance water solubility, whereas sulfanyl and aryl groups (as in the target compound) likely reduce it .
  • Spectral Data : The target compound’s ¹H NMR would show signals for the 2-chlorophenyl group (δ ~7.2–7.5 ppm) and methylene sulfanyl (δ ~3.5–4.0 ppm), similar to A891196 (7-methyl variant) .

Key Research Findings and Gaps

Biological Potential: While amino-substituted derivatives dominate antimicrobial studies, sulfanyl variants like the target compound remain underexplored. Preliminary data suggest synergistic effects with metal ions (e.g., Cu²⁺) for enhanced activity .

Optimization Needs: Future work should compare the target compound’s pharmacokinetics (e.g., logP, metabolic stability) with amino- and alkyl-substituted analogues to guide drug design.

Biological Activity

2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazin core with a chlorophenyl methyl sulfanyl substituent. Its molecular formula is C14H10ClN3OSC_{14}H_{10}ClN_3OS, with a molar mass of approximately 317.79 g/mol. The structure can be represented as follows:

\text{Chemical Structure }\text{2 2 chlorophenyl methyl sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one}

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin have shown promising antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar triazine derivatives have exhibited notable antibacterial and antifungal activities. For example, certain derivatives showed effectiveness against strains of Staphylococcus aureus and Candida albicans . The mechanism often involves the inhibition of microbial enzymes or disruption of cellular membranes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in cell proliferation and survival pathways. The exact pathways can vary based on the specific biological context but generally involve modulation of signaling cascades related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the compound's unique properties and biological activities, a comparison with similar triazine derivatives is presented in the table below:

Compound NameStructureAntitumor ActivityAntimicrobial Activity
This compoundStructureModerateEffective against S. aureus
2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-oneStructureHighEffective against C. albicans
2-{[(4-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-oneStructureLowModerate

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Breast Cancer Treatment : A study focused on the combination therapy of pyrido[1,2-a][1,3,5]triazin derivatives with existing chemotherapeutics showed improved outcomes in resistant breast cancer models .
  • Antimicrobial Research : Investigations into the antimicrobial effects of triazine derivatives revealed that modifications in substituents significantly influenced their efficacy against pathogenic bacteria and fungi .

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